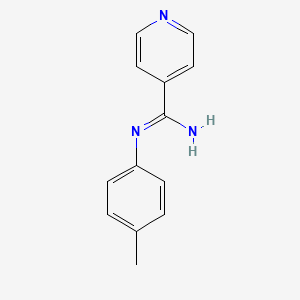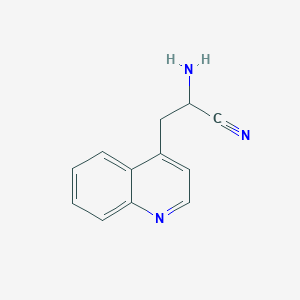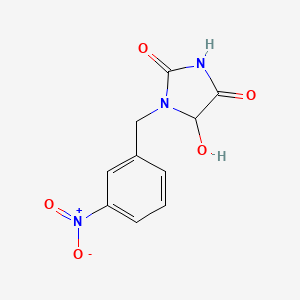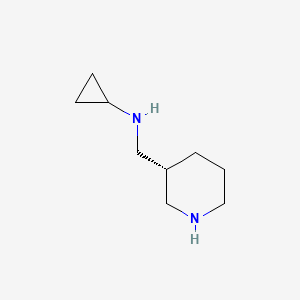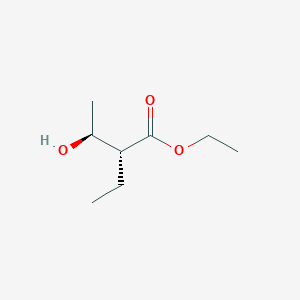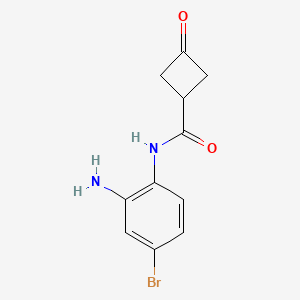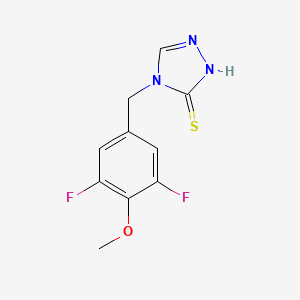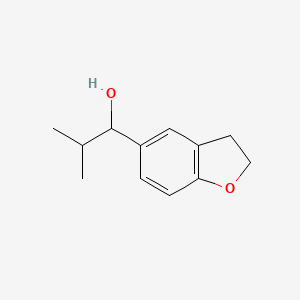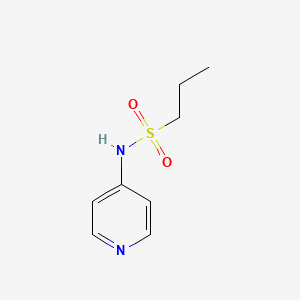
(1-phenylcyclohexyl)methyl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1-phenylcyclohexyl)methyl methanesulfonate is an organic compound that belongs to the class of esters It is derived from methanesulfonic acid and 1-phenyl-cyclohexylmethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester typically involves the esterification reaction between methanesulfonic acid and 1-phenyl-cyclohexylmethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
(1-phenylcyclohexyl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and other derivatives.
科学的研究の応用
(1-phenylcyclohexyl)methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the manufacturing of specialty chemicals and materials.
作用機序
The mechanism of action of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-phenyl-cyclohexylmethanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
(1-phenylcyclohexyl)methyl methanesulfonate can be compared with other similar esters, such as:
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used as a mutagen in genetic research.
Methyl methanesulfonate: Known for its use in chemical synthesis and as a reagent in laboratory experiments.
The uniqueness of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other esters.
特性
分子式 |
C14H20O3S |
|---|---|
分子量 |
268.37 g/mol |
IUPAC名 |
(1-phenylcyclohexyl)methyl methanesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-18(15,16)17-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
InChIキー |
SSBGLUVSZQPEOF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCC1(CCCCC1)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-Chloro-3-(trifluoromethyl)phenethyl]aniline](/img/structure/B8299573.png)
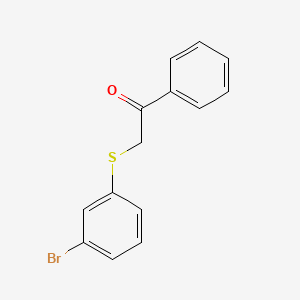
![Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one](/img/structure/B8299579.png)
